molecular formula C15H12BrNO5 B3176478 Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate CAS No. 99573-17-8

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate

Cat. No.: B3176478
CAS No.: 99573-17-8
M. Wt: 366.16 g/mol
InChI Key: STHUUOOTDGISFY-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate (CAS: 99573-17-8) is a multifunctional aromatic ester with the molecular formula C₁₅H₁₂BrNO₅. It features a benzyloxy group at position 3, a bromine atom at position 4, a nitro group at position 2, and a methyl ester at the carboxylate position. This compound is commercially available with a purity of 95% and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents . Its benzyloxy group provides steric bulk, influencing regioselectivity in further functionalization.

Properties

IUPAC Name

methyl 4-bromo-2-nitro-3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-21-15(18)11-7-8-12(16)14(13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHUUOOTDGISFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-(benzyloxy)benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

The following table compares Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate with analogous compounds, highlighting substituent differences and their implications:

Compound Name R3 R4 R2 Ester Group Molecular Formula CAS Number Purity Key Applications
This compound Benzyloxy Br NO₂ Methyl C₁₅H₁₂BrNO₅ 99573-17-8 95% Pharmaceutical intermediates
Methyl 4-(benzylamino)-3-nitrobenzoate Benzylamino H NO₂ Methyl C₁₅H₁₄N₂O₄ 68502-46-5 96% Agrochemical synthesis
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Benzyloxy OMe NO₂ Methyl C₁₆H₁₅NO₇ 61032-41-5 98% Dye intermediates
Ethyl 3-bromo-4-methoxybenzoate H Br, OMe H Ethyl C₁₀H₁₁BrO₃ 460079-82-7 N/A Polymer additives
Key Observations:

Substituent Reactivity: The benzylamino group in Methyl 4-(benzylamino)-3-nitrobenzoate introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the benzyloxy group in the target compound . Methoxy groups (e.g., in Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) reduce electrophilicity at the aromatic ring compared to nitro or bromo substituents, directing reactivity toward milder conditions .

Ester Group Impact :

  • Ethyl esters (e.g., Ethyl 3-bromo-4-methoxybenzoate) exhibit higher lipophilicity than methyl esters, favoring applications in hydrophobic matrices like polymer coatings .

Positional Effects :

  • Bromine at position 4 (target compound) vs. position 3 (Ethyl 3-bromo-4-methoxybenzoate) alters electronic distribution, with para-substituted bromine being more reactive in cross-coupling reactions .

Market and Production Trends

Methyl 4-bromo-2-nitrobenzoate (lacking the benzyloxy group) is produced at scale, with global capacity projected to grow at 4.2% annually from 2025–2030 .

Biological Activity

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C16H15BrN2O4C_{16}H_{15}BrN_{2}O_{4}, characterized by the presence of a benzyloxy group, a bromine atom, and a nitro group attached to a benzoate ester. The unique arrangement of these functional groups contributes to its reactivity and potential biological effects.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating specific pathways. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to altered biological activity.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.

Summary of Biological Activities

Activity TypeDescriptionReferences
Apoptosis InductionInduces cell death in cancer cell lines
Enzyme InteractionPotential interactions with specific enzymes
Antimicrobial PropertiesInvestigated for antimicrobial effects

Apoptotic Pathway Activation

A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing the expression of genes associated with the M phase of the cell cycle in various cancer cell lines. This suggests a targeted mechanism that could be exploited for therapeutic purposes.

Antimicrobial Activity

Preliminary investigations have shown that compounds structurally similar to this compound possess notable antimicrobial properties. These findings open avenues for exploring its use in treating infections or as part of combination therapies.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nitrobenzoate derivatives:

Compound NameKey Features
Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoateSimilar structure but different functional groups
Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoateExhibits significant apoptotic activity
Methyl 4-NitrobenzoateBasic structure without additional functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate
Reactant of Route 2
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Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate

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